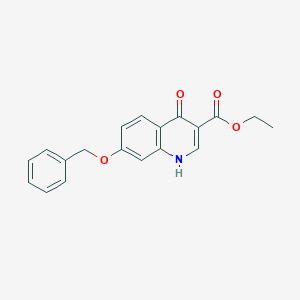

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-2-23-19(22)16-11-20-17-10-14(8-9-15(17)18(16)21)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFAAXMCFXOPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594829 | |

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17825-15-9 | |

| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a valuable scaffold in medicinal chemistry. As a senior application scientist, this document is structured to deliver not just a method, but a strategic understanding of the synthesis, grounded in established chemical principles and supported by authoritative references. The quinoline core is a privileged structure in drug discovery, and mastering its synthesis is a critical skill for professionals in the field.

Introduction: The Significance of the 4-Hydroxyquinoline-3-carboxylate Scaffold

The 4-hydroxyquinoline-3-carboxylate framework is a cornerstone in the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific target of this guide, this compound, serves as a key intermediate in the synthesis of more complex molecules, where the benzyloxy group at the 7-position offers a versatile handle for further functionalization or can be deprotected to reveal a hydroxyl group, enabling the exploration of structure-activity relationships (SAR).

Synthetic Strategy: The Gould-Jacobs Reaction

The most reliable and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylates is the Gould-Jacobs reaction.[1] This robust reaction proceeds in two key stages:

-

Condensation: An aniline derivative is reacted with an electrophilic three-carbon component, typically diethyl ethoxymethylenemalonate (DEEMM), to form a vinylogous amide intermediate.

-

Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures to form the quinoline ring system.

This approach is particularly effective for the synthesis of our target molecule, starting from 3-(benzyloxy)aniline. The electron-donating nature of the benzyloxy group at the meta position facilitates the electrophilic aromatic substitution required for the cyclization step.

Reaction Mechanism and Workflow

The synthesis of this compound via the Gould-Jacobs reaction can be visualized as a two-step process. The following diagram illustrates the logical flow of this synthesis.

Caption: Workflow for the synthesis of this compound.

The reaction mechanism begins with a nucleophilic attack of the amino group of 3-(benzyloxy)aniline on the electron-deficient double bond of DEEMM, followed by the elimination of an ethanol molecule to form the stable intermediate, Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate. This intermediate then undergoes a thermally induced 6-electron electrocyclization, followed by tautomerization to yield the final 4-hydroxyquinoline product.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate (Intermediate)

This step involves the condensation of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-(Benzyloxy)aniline | 199.26 | 10.0 g | 0.050 |

| Diethyl ethoxymethylenemalonate | 216.23 | 11.9 g (10.8 mL) | 0.055 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-(benzyloxy)aniline (10.0 g, 0.050 mol) and diethyl ethoxymethylenemalonate (11.9 g, 0.055 mol).

-

Heat the reaction mixture with stirring in an oil bath at 120-140°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the aniline starting material.

-

After the reaction is complete, allow the mixture to cool to room temperature. The crude product, Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate, is a viscous oil and can be used in the next step without further purification. It is advisable to remove the ethanol byproduct under reduced pressure to drive the reaction to completion.

Step 2: Synthesis of this compound (Final Product)

This step involves the high-temperature cyclization of the intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity |

| Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate | 383.43 | ~19.2 g (from Step 1) |

| Diphenyl ether (or Dowtherm A) | 170.21 | 100 mL |

Procedure:

-

In a separate three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat diphenyl ether to 250°C.

-

Slowly add the crude Diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate from Step 1 to the hot diphenyl ether with vigorous stirring over a period of 15-20 minutes.

-

Maintain the reaction temperature at 250°C for an additional 30 minutes after the addition is complete.

-

Allow the reaction mixture to cool to room temperature. As the mixture cools, the product will precipitate.

-

Add hexane or petroleum ether to the cooled mixture to further precipitate the product and to facilitate filtration.

-

Collect the solid product by vacuum filtration and wash it thoroughly with hexane or petroleum ether to remove the high-boiling solvent.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield this compound as a solid.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Property | Value |

| Molecular Formula | C₁₉H₁₇NO₄ |

| Molecular Weight | 323.34 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available in cited literature |

Expected Spectroscopic Data:

-

¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (s, 1H, OH), 8.5 (s, 1H, H-2), 8.1 (d, 1H, H-5), 7.5-7.3 (m, 5H, Ar-H of benzyl), 7.2 (d, 1H, H-8), 7.1 (dd, 1H, H-6), 5.2 (s, 2H, OCH₂Ph), 4.2 (q, 2H, OCH₂CH₃), 1.3 (t, 3H, OCH₂CH₃). (Note: This is a predicted spectrum based on analogous structures and may vary slightly.)

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected peaks around δ 173 (C=O, ester), 165 (C-4), 160 (C-7), 148 (C-2), 140 (C-8a), 137 (ipso-C of benzyl), 128-127 (Ar-C of benzyl), 125 (C-5), 116 (C-4a), 115 (C-6), 103 (C-8), 102 (C-3), 70 (OCH₂Ph), 60 (OCH₂CH₃), 14 (OCH₂CH₃). (Note: This is a predicted spectrum based on analogous structures and may vary slightly.)

-

IR (KBr, cm⁻¹): Expected characteristic peaks around 3400 (O-H stretch), 3100-3000 (Ar C-H stretch), 1720 (C=O stretch, ester), 1650 (C=O stretch, quinolone), 1620, 1580 (C=C stretch, aromatic), 1240 (C-O stretch, ester and ether).

-

Mass Spectrometry (ESI+): m/z = 324.1 [M+H]⁺.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. The progress of the condensation reaction can be effectively monitored by TLC, ensuring the complete consumption of the starting aniline. The precipitation of the product upon cooling in the cyclization step provides a clear indication of a successful reaction. The final product's identity and purity are unequivocally confirmed through a combination of melting point determination and spectroscopic analysis (NMR, IR, and MS), which should be compared with literature values for analogous compounds or, if available, for the target molecule itself.

References

- Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and Quinazolines. J. Am. Chem. Soc.1939, 61 (10), 2890–2895.

- Wikipedia contributors. Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia.

- Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.

- BenchChem. The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis.

- Kadlec, V.; Hřebabecký, H.; Beránek, J. Synthesis of 7-Substituted 5- and 6-Amino-2-substituted Benzoxazoles. I. Reaction with Diethyl Ethoxymethylenemalonate. Collect. Czech. Chem. Commun.1989, 54 (6), 1659-1667.

Sources

An In-depth Technical Guide to the Chemical Properties of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a heterocyclic organic compound belonging to the 4-hydroxyquinoline class. This scaffold is of significant interest in medicinal chemistry, forming the core structure of numerous bioactive molecules with a wide range of therapeutic applications. The presence of the benzyloxy group at the 7-position and the ethyl carboxylate at the 3-position provides a versatile platform for further chemical modifications, making it a valuable intermediate in the synthesis of novel drug candidates. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and potential applications, with a focus on providing practical insights for researchers in the field. The 4-hydroxyquinoline core is a "privileged scaffold" in drug discovery, known to interact with various biological targets, leading to activities such as anticancer, antibacterial, and anti-inflammatory effects[1].

Synthesis and Molecular Structure

The primary and most established method for the synthesis of this compound is the Conrad-Limpach reaction. This classical method involves the condensation of an appropriately substituted aniline with a β-ketoester, followed by a thermal cyclization.[2][3][4]

The reaction proceeds in two key stages:

-

Formation of the Enamine Intermediate: 3-(Benzyloxy)aniline is reacted with diethyl (ethoxymethylene)malonate. This step typically occurs at a lower temperature and results in the formation of an enamine intermediate through the nucleophilic attack of the aniline nitrogen on the β-ketoester.

-

Thermal Cyclization: The enamine intermediate is then heated to a high temperature (typically around 250 °C) in a high-boiling point, inert solvent such as Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or mineral oil to induce cyclization and subsequent elimination of ethanol, yielding the final 4-hydroxyquinoline product.[2][4] The high temperature is necessary to overcome the energy barrier for the electrocyclic ring-closing reaction.[2]

Caption: Figure 1: Conrad-Limpach Synthesis Pathway.

Experimental Protocol: Synthesis via Conrad-Limpach Reaction

This protocol is a representative procedure based on established literature for similar 4-hydroxyquinoline derivatives.[5][6]

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(benzyloxy)aniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.05 equivalents).

-

Heat the mixture with stirring at 120-130 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) for the disappearance of the starting materials.

-

After the reaction is complete, allow the mixture to cool to room temperature. The crude enamine intermediate can be used directly in the next step without further purification.

Step 2: Thermal Cyclization

-

To the flask containing the crude enamine intermediate, add a high-boiling point solvent such as Dowtherm A (approximately 5-10 mL per gram of aniline).

-

Heat the mixture to 250 °C with vigorous stirring. The reaction is typically complete within 30-60 minutes.

-

Monitor the progress of the reaction by TLC.

-

Once the reaction is complete, allow the mixture to cool to below 100 °C and then slowly add hexane or another non-polar solvent to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 17825-15-9 | [7] |

| Molecular Formula | C₁₉H₁₇NO₄ | [8][9] |

| Molecular Weight | 323.34 g/mol | [8][9] |

| Appearance | Off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Data not available in searched literature. Expected to be a high-melting solid. | |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in other common organic solvents. | Inferred from related compounds |

| Boiling Point | Predicted: ~491.0 °C at 760 mmHg | [8] |

| Density | Predicted: ~1.25 g/cm³ | [8] |

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. Below are the expected spectroscopic features based on the analysis of structurally related compounds.[10][11]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the quinoline core, the benzyloxy group, and the ethyl ester moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

| ~4.3 | Quartet | 2H | -OCH₂ CH₃ |

| ~5.2 | Singlet | 2H | -OCH₂ Ph |

| ~7.0-7.5 | Multiplet | 7H | Aromatic protons (quinoline and benzyl rings) |

| ~8.2 | Doublet | 1H | H-5 (quinoline) |

| ~8.8 | Singlet | 1H | H-2 (quinoline) |

| ~11.5 | Broad Singlet | 1H | NH (tautomeric form) |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~14.5 | -OCH₂C H₃ |

| ~61.0 | -OC H₂CH₃ |

| ~70.0 | -OC H₂Ph |

| ~102-138 | Aromatic and quinoline carbons |

| ~140-148 | Quaternary carbons in the quinoline ring |

| ~160 | C-7 (attached to benzyloxy group) |

| ~165 | C =O (ester) |

| ~175 | C-4 (hydroxy/oxo) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch (from the 4-hydroxy tautomer) and N-H stretch |

| ~3050 | Aromatic C-H stretch |

| ~2980 | Aliphatic C-H stretch |

| ~1720 | C=O stretch (ester) |

| ~1650 | C=O stretch (4-quinolone tautomer) |

| ~1600, 1580, 1500 | Aromatic C=C stretch |

| ~1250 | C-O stretch (ester and ether) |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion peak.

-

[M+H]⁺: m/z ≈ 324.12

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by its key functional groups: the 4-hydroxyquinoline core, the benzyloxy group, and the ethyl ester.

Caption: Figure 2: Key Reactivity of the Core Scaffold.

-

Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid. This carboxylic acid can then be coupled with various amines to form amides, expanding the chemical diversity of the scaffold.

-

Debenzylation: The benzyloxy group can be cleaved by catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to unmask the 7-hydroxy functionality. This phenol can then be used for further derivatization, such as ether or ester formation.

-

N-Alkylation: The nitrogen atom of the quinoline ring can be alkylated under appropriate conditions, typically using an alkyl halide and a base.

-

Electrophilic Aromatic Substitution: The quinoline ring is susceptible to electrophilic aromatic substitution reactions, such as halogenation, allowing for the introduction of additional substituents onto the aromatic core.

The 4-hydroxyquinoline scaffold is a well-established pharmacophore with a broad range of biological activities.[1][12] Derivatives of 4-hydroxyquinoline-3-carboxylic acid have been investigated for their potential as:

-

Anticancer Agents: Many quinoline derivatives exhibit potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases.[5]

-

Antibacterial Agents: The quinolone core is famously the basis for the fluoroquinolone class of antibiotics.

-

Anti-inflammatory Agents: Certain quinoline derivatives have shown promise as anti-inflammatory agents.

This compound serves as a key starting material for the synthesis of libraries of compounds to be screened for these and other biological activities. The benzyloxy group provides a protective group for the 7-hydroxy functionality, which can be removed at a later stage in the synthetic sequence to generate the final target molecules.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its synthesis, primarily through the Conrad-Limpach reaction, is well-established, and its chemical properties allow for a wide range of derivatizations. The 4-hydroxyquinoline core imparts significant potential for biological activity, making this compound and its derivatives promising candidates for drug discovery and development programs. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization.

References

- Supporting Information - The Royal Society of Chemistry. (URL not provided)

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. [Link]

-

Conrad–Limpach synthesis - Wikipedia. [Link]

-

Conrad-Limpach Synthesis - SynArchive. [Link]

-

A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - NIH. [Link]

-

Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. [Link]

- ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate(391-02-6) 1 h nmr. (URL not provided)

-

7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | Chemsrc. [Link]

-

The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. [Link]

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central. [Link]

-

(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate - ResearchGate. [Link]

-

4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid | C17H13NO4 | CID 328505 - PubChem. [Link]

-

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem. [Link]

-

Ethyl 5 7 dichloro 4 hydroxyquinoline 3 carboxylate - mzCloud. [Link]

-

7-Benzyloxyquinoline | C16H13NO | CID 3035604 - PubChem - NIH. [Link]

- Figure S11. 1 H NMR spectrum of 3f .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. CAS#:17825-15-9 | 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | Chemsrc [chemsrc.com]

- 9. 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 17825-15-9 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE(391-02-6) 1H NMR [m.chemicalbook.com]

- 12. chemrxiv.org [chemrxiv.org]

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate mechanism of formation

An In-Depth Technical Guide to the Formation of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals, including antibiotics and anticancer agents. The synthesis of substituted 4-hydroxyquinolines, such as this compound, is a critical process for drug discovery and development. This technical guide provides an in-depth examination of the formation mechanism of this specific compound, primarily achieved through the Gould-Jacobs reaction. We will dissect the multi-step mechanism, explain the causality behind the experimental conditions, provide a detailed laboratory protocol, and present visual diagrams to elucidate the reaction pathway. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important synthetic transformation.

The Core Mechanism: Unraveling the Gould-Jacobs Reaction

The synthesis of this compound is a classic example of the Gould-Jacobs reaction .[1][2][3] This powerful method constructs the quinoline ring system from an aniline derivative and a malonic ester derivative. The reaction proceeds through two primary, sequential stages: an initial condensation to form an intermediate, followed by a high-temperature thermal cyclization to yield the final heterocyclic product.[1][4][5]

Part A: Nucleophilic Addition-Elimination to Form the Key Intermediate

The first stage involves the reaction between 3-(benzyloxy)aniline and diethyl ethoxymethylenemalonate (DEEM).

-

Nucleophilic Attack: The reaction initiates with a nucleophilic attack from the nitrogen atom of the 3-(benzyloxy)aniline on the electron-deficient β-carbon of the double bond in DEEM.[1][6]

-

Elimination: This addition is immediately followed by the elimination of an ethanol molecule, resulting in the formation of a stable intermediate: diethyl 2-(((3-(benzyloxy)phenyl)amino)methylene)malonate.[1][2][7]

This initial condensation step is typically achieved by heating the two reactants, which provides the necessary activation energy for the substitution reaction to proceed.[7][8]

Caption: Formation of the anilinomethylenemalonate intermediate.

Part B: Thermally Induced 6π-Electrocyclic Ring Closure

The critical quinoline-forming step is the intramolecular cyclization of the malonate intermediate. This transformation does not occur under mild conditions and requires significant thermal energy.

-

Electrocyclization: The intermediate undergoes a thermally induced 6-electron electrocyclic reaction.[1] This concerted pericyclic reaction involves the π-electrons of the benzene ring and the attached methylene malonate fragment. The ortho-carbon of the aniline ring forms a new sigma bond with the α-carbon of the malonate moiety.

-

Aromatization/Elimination: The cyclized, non-aromatic intermediate rapidly undergoes elimination of a second molecule of ethanol to restore aromaticity, yielding the stable quinoline ring system.[1]

The high activation energy for this step necessitates very high temperatures, typically between 240-300°C.[7][8] Such temperatures are achieved by using a high-boiling, inert solvent like diphenyl ether or a eutectic mixture of diphenyl ether and biphenyl, commercially known as Dowtherm A.[8][9]

Caption: Thermal cyclization to form the quinoline product.

Part C: Keto-Enol Tautomerism

The final product, this compound, exists in a tautomeric equilibrium with its keto form, Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate.[1][6] The 4-hydroxy (enol) form is generally favored, but both names are often used to describe the same compound.[10]

Experimental Protocol: A Self-Validating Workflow

This protocol details a standard laboratory procedure for the synthesis, grounded in the principles of the Gould-Jacobs reaction.

Workflow Overview

Caption: Experimental workflow for the Gould-Jacobs synthesis.

Step-by-Step Methodology

Step 1: Formation of the Intermediate

-

To a round-bottom flask equipped with a condenser and magnetic stirrer, add 1.0 equivalent of 3-(benzyloxy)aniline.

-

Add 1.1 to 1.5 equivalents of diethyl ethoxymethylenemalonate (DEEM).

-

Heat the reaction mixture with stirring to 130-150°C for 1-2 hours.[8] During this time, the elimination of ethanol will be observed. The reaction can be monitored by TLC to confirm the consumption of the aniline.

Step 2: Thermal Cyclization

-

Allow the mixture to cool slightly before carefully adding a high-boiling solvent, such as Dowtherm A, in sufficient quantity to ensure good stirring.

-

Equip the flask for high-temperature reaction (e.g., with a heating mantle and temperature controller).

-

Heat the mixture vigorously to approximately 250°C.[11] Maintain this temperature for 30-60 minutes. The solution will typically darken.

Step 3: Product Isolation and Purification

-

Remove the heat source and allow the reaction mixture to cool to room temperature. The product will often precipitate as a solid.

-

Filter the solid product using a Buchner funnel.

-

Wash the collected solid with a cold, low-boiling solvent like acetonitrile or ethanol to remove residual Dowtherm A and any soluble impurities.[11]

-

Dry the purified solid under vacuum to yield this compound.

Causality Behind Experimental Choices

A robust protocol is defined by understanding the reasons behind its parameters.

| Parameter | Choice | Rationale & Justification |

| Reactants | 3-(benzyloxy)aniline & DEEM | These are the foundational building blocks for the Gould-Jacobs reaction to form the desired substituted quinoline.[2][3] The benzyloxy group at the 3-position of the aniline directs the cyclization to form the 7-substituted quinoline. |

| Reaction Temp. (Step 1) | 130-150°C | This temperature provides sufficient energy for the initial condensation and ethanol elimination without causing premature, uncontrolled side reactions or decomposition of the reactants.[8] |

| Reaction Temp. (Step 2) | ~250°C | This high temperature is critical to overcome the significant activation energy barrier of the intramolecular 6π-electrocyclic ring closure, which is the key bond-forming step for the quinoline ring.[5][11][12] |

| Solvent (Step 2) | Dowtherm A / Diphenyl Ether | A solvent with a very high boiling point (>250°C) is mandatory to reach the required temperature for cyclization.[7][8] These solvents are also chemically inert under the reaction conditions, preventing unwanted side reactions.[9] |

| Purification | Cold Solvent Wash | The desired product has low solubility in cold organic solvents like acetonitrile, while the high-boiling Dowtherm A and other potential impurities remain in solution, allowing for effective purification by simple filtration.[11] |

Conclusion

The formation of this compound via the Gould-Jacobs reaction is a robust and well-established synthetic method. Its mechanism is a sequential process of nucleophilic addition-elimination followed by a thermally demanding electrocyclic ring closure. A thorough understanding of the causality behind the high-temperature requirement and the role of the high-boiling solvent is paramount for successful execution in a research or drug development setting. This guide provides the foundational mechanistic knowledge and a practical framework for the synthesis of this and related 4-hydroxyquinoline derivatives.

References

-

Gould–Jacobs reaction - Wikipedia. [Link]

-

Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate - PrepChem.com. [Link]

-

Al-Tel, T. H. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3338-3350. [Link]

-

Kumar, A., & Sharma, G. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. (2021). [Link]

-

Saeedi, M., et al. (2019). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 24(22), 4183. [Link]

-

CGS-9896 - Drug Synthesis Database. [Link]

-

Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation - Biotage. (n.d.). [Link]

-

Fate and transport analysis of a Dowtherm–A chemical release event - ResearchGate. [Link]

-

Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC - PubMed Central. (2022). [Link]

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iipseries.org [iipseries.org]

- 4. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. CGS-9896-药物合成数据库 [drugfuture.com]

- 8. prepchem.com [prepchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 4-hydroxyquinoline-3-carboxylate | 26892-90-0 [sigmaaldrich.com]

- 11. ablelab.eu [ablelab.eu]

- 12. Insights into the Thermally Activated Cyclization Mechanism in a Linear Phenylalanine-Alanine Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate: A Predictive and Comparative Analysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the structural characteristics of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a molecule of significant interest within medicinal chemistry. In the absence of a publicly available experimental crystal structure for this specific compound, this document pioneers a predictive and comparative approach. Leveraging high-quality crystallographic data from closely related quinoline analogues, we construct a robust model of the title compound's likely solid-state conformation, intermolecular interactions, and supramolecular assembly. This guide is designed to equip researchers with a foundational understanding of the molecule's three-dimensional architecture, offering critical insights for structure-activity relationship (SAR) studies, computational modeling, and rational drug design efforts.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its rigid, bicyclic aromatic structure provides an excellent framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. Quinoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][4][5]

The subject of this guide, this compound, combines several key pharmacophoric features: the 4-hydroxyquinoline core, known for its metal-chelating and hydrogen-bonding capabilities; an ethyl carboxylate group at the 3-position, which can act as a hydrogen bond acceptor and influence solubility; and a benzyloxy substituent at the 7-position, which imparts significant steric bulk and potential for π-stacking interactions. Understanding the interplay of these groups in a three-dimensional context is paramount for predicting the molecule's behavior in a biological environment.

Methodology: A Framework for Structural Prediction

Given the unavailability of an experimental crystal structure for this compound, our analysis is built upon a foundation of comparative structural chemistry, utilizing data from a closely related analogue, ethyl 4-chloro-7-iodoquinoline-3-carboxylate .[5] This analogue shares the critical ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate core, providing an experimentally validated model for the fundamental geometry and packing motifs of the quinoline system.

The workflow for this predictive analysis is as follows:

Figure 1: Workflow for the predictive structural analysis of this compound.

Structural Analysis of a Key Analogue: Ethyl 4-chloro-7-iodoquinoline-3-carboxylate

A study by Henriques et al. provides a detailed structural and conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate, offering a robust starting point for our investigation.[5]

Intramolecular Geometry

The core quinoline ring system in the analogue is essentially planar. The ethyl carboxylate group at the 3-position exhibits a specific orientation relative to the ring, which is stabilized by intramolecular interactions. This planarity is a common feature of quinoline systems and is expected to be preserved in the title compound.

Intermolecular Interactions and Supramolecular Chemistry

In the crystal lattice of the analogue, the molecules are organized through a network of weak intermolecular forces. The primary packing motif involves groups of molecules interacting via C-H···O hydrogen bonds.[5] Additionally, π-π stacking interactions between the quinoline rings of adjacent molecules contribute to the overall stability of the crystal structure.

Predicted Crystal Structure of this compound

By replacing the iodo and chloro substituents of the analogue with a benzyloxy group and a hydroxyl group, respectively, we can extrapolate the likely structural features of the title compound.

Predicted Molecular Conformation

The 4-hydroxyquinoline-3-carboxylate core is predicted to maintain its planarity. The most significant structural variable is the conformation of the 7-benzyloxy group, which possesses multiple rotatable bonds (C-O and O-CH₂). The orientation of this group will be governed by a balance between maximizing favorable crystal packing interactions and minimizing steric hindrance with the quinoline core and neighboring molecules. It is plausible that the benzyl group will be oriented to engage in π-stacking interactions.

Predicted Intermolecular Interactions

The presence of the 4-hydroxyl group introduces a potent hydrogen bond donor, which is absent in the chloro-analogue. This is expected to be a dominant interaction in the crystal packing of this compound.

Key Predicted Interactions:

-

Hydrogen Bonding: Strong O-H···O=C hydrogen bonds are anticipated, likely forming dimeric or catemeric motifs. The hydroxyl group could interact with the carbonyl oxygen of the ethyl carboxylate group or the nitrogen atom of the quinoline ring of an adjacent molecule.

-

π-π Stacking: The extensive aromatic systems of the quinoline core and the benzyl group provide ample opportunity for π-π stacking. These interactions are expected to be a major cohesive force in the crystal lattice, likely dictating a layered or herringbone packing arrangement.

-

C-H···O Interactions: Weaker C-H···O interactions, similar to those observed in the analogue, will likely further stabilize the crystal structure.

Figure 2: Predicted key intermolecular interactions for this compound.

Quantitative Data Summary

While experimental crystallographic data for the title compound is unavailable, we can present the known data for a related analogue to provide a quantitative reference.

Table 1: Crystallographic Data for Analogue Ethyl 3,7-dichloroquinoline-8-carboxylate [6]

| Parameter | Value |

| Chemical Formula | C₁₂H₉Cl₂NO₂ |

| Formula Weight | 270.10 |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a (Å) | 25.4806 (3) |

| c (Å) | 7.3497 (2) |

| V (ų) | 4771.87 (15) |

| Z | 16 |

Note: This data is for an analogue and serves as a reference for the general scale and symmetry of related quinoline structures.

Experimental Protocols

To obtain definitive experimental data for this compound, the following protocols are recommended.

Synthesis and Crystallization

The synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylates is well-documented. A common route involves the Conrad-Limpach reaction or related cyclization strategies.[7]

Protocol for Single Crystal Growth:

-

Purification: The synthesized compound must be purified to the highest possible degree, typically by recrystallization or column chromatography.

-

Solvent Selection: A screening of various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures thereof) should be performed to identify a system where the compound has moderate solubility.

-

Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar containing a solvent in which the compound is less soluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystal growth.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully remove them from the solution using a spatula or loop and dry them on filter paper.

Single-Crystal X-ray Diffraction (SCXRD)

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, angles, and thermal parameters.

Conclusion and Future Directions

This guide has presented a comprehensive, albeit predictive, analysis of the crystal structure of this compound. By leveraging experimental data from a closely related analogue, we have constructed a detailed hypothesis of its molecular conformation and supramolecular assembly. The key predictive takeaways are the planarity of the quinoline core, the dominant role of O-H···O=C hydrogen bonding, and the significant contribution of π-π stacking interactions involving both the quinoline and benzyl moieties.

The definitive elucidation of this structure awaits experimental validation through the protocols outlined above. Obtaining the experimental crystal structure would provide invaluable data for validating computational models, refining SAR studies, and accelerating the development of novel quinoline-based therapeutics.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl 3,7-dichloroquinoline-8-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, and antimalarial properties.[1] Within this broad class of compounds, 4-hydroxyquinoline-3-carboxylates represent a key pharmacophore, with derivatives demonstrating significant potential in modulating cellular processes. This technical guide provides a comprehensive review of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a specific derivative with emerging interest. We will delve into its synthesis, explore the established biological activities of its core structure and closely related analogs, and discuss its potential applications in drug development. This document is intended to serve as a valuable resource for researchers and scientists working in the fields of medicinal chemistry, pharmacology, and drug discovery.

Synthesis of this compound: A Practical Application of the Gould-Jacobs Reaction

The primary synthetic route to this compound is the Gould-Jacobs reaction, a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[2][3] This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.

The synthesis of the target compound commences with the reaction of 3-(benzyloxy)aniline with DEEM. This initial step involves a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the anilidomethylenemalonate intermediate.[3] The subsequent and critical step is the high-temperature intramolecular cyclization of this intermediate. This electrocyclization process leads to the formation of the quinoline ring system.[2]

Sources

- 1. [Mechanism of inhibition of respiration of Ehrlich ascites tumor cells by tetracycline] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 7-substituted-4-hydroxyquinoline-3-carboxylic acids as inhibitors of dehydrogenase enzymes and of the respiration of Ehrlich ascites tumor cells: multivariate analysis and quantitative structure-activity relationship for polar substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

discovery and history of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

An In-Depth Technical Guide to the Synthesis and Scientific Lineage of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

Executive Summary

The quinoline scaffold represents one of the most vital heterocyclic systems in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Within this class, 4-hydroxyquinoline-3-carboxylate derivatives are particularly significant, serving as key intermediates in the synthesis of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][4] This technical guide provides a comprehensive overview of a specific, valuable derivative: this compound. We will explore its historical and chemical lineage, grounded in the foundational Gould-Jacobs reaction, and detail the synthetic methodologies, mechanistic principles, and physicochemical characteristics relevant to researchers and drug development professionals.[5][6]

The Quinolone Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a recurring motif in a vast array of pharmacologically active molecules.[7] Its prevalence stems from its versatile chemical nature and its ability to interact with various biological targets. The discovery of the first antibacterial agent based on the 4-quinolone-3-carboxylic acid core was a serendipitous event, emerging as a by-product during the synthesis of the antimalarial drug chloroquine.[8] This discovery catalyzed decades of research, leading to the development of the highly successful fluoroquinolone antibiotics.[8] Beyond antibacterial applications, the scaffold is integral to drugs targeting malaria, cancer, HIV, and various inflammatory conditions, solidifying its status as a "privileged structure" in drug discovery.[1][2]

The Gould-Jacobs Reaction: The Foundational Synthesis

The primary and most historically significant method for synthesizing the 4-hydroxyquinoline-3-carboxylate core is the Gould-Jacobs reaction, first reported in 1939.[2][6] This robust reaction has remained a cornerstone of quinoline chemistry due to its reliability and adaptability.[9]

Core Mechanism

The reaction proceeds through a well-established, two-stage mechanism:

-

Condensation: An aniline derivative undergoes a nucleophilic addition-elimination reaction with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This initial step involves the attack of the aniline's amino group on the electron-deficient double bond of the malonate, followed by the elimination of an alcohol (e.g., ethanol) to form a stable anilidomethylenemalonate intermediate.[2]

-

Thermal Cyclization: The intermediate is subjected to high temperatures, often exceeding 250 °C, in an inert, high-boiling solvent like diphenyl ether.[6][10] This provides the necessary thermal energy to facilitate a 6-electron electrocyclization, an intramolecular reaction that forms the quinoline ring system.[2] The resulting product, an ethyl 4-hydroxyquinoline-3-carboxylate, exists in a tautomeric equilibrium with its 4-oxo form.[5]

Caption: General workflow of the Gould-Jacobs reaction.

Synthesis of this compound

The specific synthesis of the title compound is a direct application of the Gould-Jacobs reaction, where the choice of the starting aniline dictates the substitution pattern on the final quinoline ring.

Rationale of Precursor Selection

To achieve the desired 7-(benzyloxy) substitution, the required starting material is 3-(benzyloxy)aniline . The cyclization of the intermediate formed from this meta-substituted aniline preferentially occurs at the para-position relative to the amino group (the C6 position of the aniline), which becomes the C4 position of the quinoline ring. The benzyloxy group at the C3 position of the aniline thus becomes the substituent at the C7 position of the newly formed quinoline. The Gould-Jacobs reaction is known to be particularly effective for anilines bearing electron-donating groups in the meta-position.[2][5]

Caption: Specific synthetic pathway to the target compound.

Experimental Protocol (Classical Thermal Method)

This protocol is a representative procedure based on established methodologies for the Gould-Jacobs reaction.[2][10][11]

Step 1: Condensation to form the Intermediate

-

In a round-bottom flask equipped with a condenser and a Dean-Stark trap (or set up for simple distillation), combine 3-(benzyloxy)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

-

Heat the mixture with stirring to 120-130 °C for 1-2 hours.

-

Ethanol, the byproduct of the condensation, will be collected, driving the reaction forward. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the formation of the intermediate is complete, remove any remaining ethanol under reduced pressure. The resulting anilidomethylenemalonate intermediate is often a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization

-

To the flask containing the crude intermediate, add a high-boiling inert solvent, such as diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl).[10][11] The typical solvent volume is 3-5 times the weight of the intermediate.

-

Equip the flask with a high-temperature thermometer and a reflux condenser. Heat the mixture with vigorous stirring to approximately 250-260 °C.

-

Maintain this temperature for 15-30 minutes. The cyclization is often rapid at this temperature.

-

Allow the reaction mixture to cool to below 100 °C and then dilute with a non-polar solvent like hexane or petroleum ether to precipitate the product.

-

Stir the resulting slurry, then collect the solid product by vacuum filtration.

-

Wash the filtered solid thoroughly with the same non-polar solvent to remove the high-boiling reaction solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or dimethylformamide) to yield this compound as a solid.

Physicochemical Properties and Characterization

The identity and purity of the synthesized compound are confirmed using standard analytical techniques.

Key Properties

| Property | Value | Source(s) |

| CAS Number | 17825-15-9 | [12][13][14] |

| Molecular Formula | C₂₀H₁₉NO₄ | Derived |

| Molecular Weight | 349.37 g/mol | Derived |

| Synonyms | Ethyl 7-(phenylmethoxy)-4-hydroxyquinoline-3-carboxylate | N/A |

| Physical Form | Expected to be a white to pale yellow crystalline powder |

Structural Characterization

While a detailed spectrum is not provided in the literature, characterization of quinoline-3-carboxylate derivatives is routinely performed using the following methods:[3][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the ethyl ester, the benzyloxy group, and the distinct protons on the quinoline and phenyl rings. ¹³C NMR would verify the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include those for the O-H stretch (of the hydroxy group), C=O stretches (for the ester and the quinolone tautomer), and C-O and C-N bonds.

-

Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound by identifying the molecular ion peak.

Modern Synthetic Advancements and Future Directions

While the classical Gould-Jacobs reaction is effective, its requirement for very high temperatures can be a limitation.[6] Modern organic synthesis has introduced several improvements:

-

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for both the initial condensation and, in some cases, the cyclization step, often leading to improved yields and cleaner reactions.[2][16]

-

Alternative Cyclization Catalysts: Reagents like Eaton's reagent (P₂O₅ in methanesulfonic acid) can promote the cyclization step under significantly milder conditions than thermal methods, avoiding the need for high-boiling solvents.[16]

This compound is not merely a synthetic curiosity but a valuable intermediate.[4] The benzyloxy group can be readily cleaved via hydrogenolysis to reveal a 7-hydroxy functionality, a common site for further derivatization in many bioactive quinolones. The ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, another key functional handle for creating amides and other derivatives with potential therapeutic applications.[15][17]

Conclusion

The discovery and synthesis of this compound are firmly rooted in the principles of classical heterocyclic chemistry, specifically the Gould-Jacobs reaction. Its history is intertwined with the broader exploration of the quinoline scaffold, a journey that began with antimalarials and led to the creation of powerful antibiotics and a diverse range of modern drug candidates. Understanding the synthesis of this compound provides insight into a foundational reaction while also highlighting a versatile molecular building block for the development of novel therapeutic agents. The continued refinement of its synthesis and its use in creating new derivatives ensure its relevance for researchers in medicinal chemistry and drug discovery.

References

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benthamscience.com [benthamscience.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iipseries.org [iipseries.org]

- 10. prepchem.com [prepchem.com]

- 11. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 12. scbt.com [scbt.com]

- 13. 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 17825-15-9 [chemicalbook.com]

- 14. CAS#:17825-15-9 | 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | Chemsrc [chemsrc.com]

- 15. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate solubility and stability

An In-depth Technical Guide to the Solubility and Stability of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven methodologies to facilitate the effective handling, formulation, and development of this important synthetic intermediate.

Introduction: Understanding the Molecule

This compound is a multi-functionalized heterocyclic compound. Its structure is built upon a quinoline core, which is a foundational motif in numerous therapeutic agents due to its diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The molecule's key features are:

-

A Quinoline Core: A bicyclic aromatic system containing a benzene ring fused to a pyridine ring. This core is largely responsible for the compound's chemical personality and potential biological interactions.

-

A 4-Hydroxy Group: This group introduces acidic properties and exists in a tautomeric equilibrium with its keto form, 4-quinolone. This equilibrium is critical as it influences hydrogen bonding, polarity, and reactivity.

-

An Ethyl Carboxylate Group at Position 3: This ester functional group is a common pro-drug moiety and a key handle for further synthetic modifications. It is, however, susceptible to hydrolysis.

-

A 7-Benzyloxy Group: A benzyl ether linkage that serves as a stable protecting group for the 7-hydroxyl functionality.[2][3] This group imparts significant lipophilicity to the molecule and its stability is a key consideration in reaction planning and storage.[2]

Given its structural elements, this compound is primarily utilized as a critical intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals.[4][5] A thorough understanding of its solubility and stability is therefore paramount for optimizing reaction conditions, developing robust analytical methods, and designing viable formulation strategies.

Solubility Profile: A Predictive and Practical Analysis

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, a qualitative prediction can be made by dissecting its functional groups. The large, aromatic quinoline and benzyl components suggest poor aqueous solubility but favor solubility in organic solvents.[6] The polar hydroxyl and ester groups may slightly enhance solubility in polar organic solvents.

Factors Influencing Solubility

-

Solvent Polarity: The compound is expected to be more soluble in moderately polar to polar aprotic organic solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding. Synthesis procedures for analogous compounds utilize solvents like Dimethylformamide (DMF) and Chloroform, indicating good solubility therein.[7]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[6] This principle can be leveraged to prepare supersaturated solutions or facilitate dissolution during reactions.

-

pH: The molecule possesses both a weakly basic nitrogen atom in the quinoline ring and a weakly acidic 4-hydroxy group.[1] Consequently, its solubility in aqueous media is expected to be highly pH-dependent. At acidic pH, protonation of the quinoline nitrogen may form a more soluble salt. Conversely, in sufficiently basic conditions, deprotonation of the 4-hydroxy group to form a phenolate anion would also significantly enhance aqueous solubility.

Qualitative Solubility Data

The following table summarizes the predicted solubility of this compound in common laboratory solvents based on its chemical structure and data from related quinoline derivatives.[6][8][9]

| Solvent | Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble | Large, non-polar surface area from aromatic rings dominates. |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble | Can act as both H-bond donor and acceptor; moderate polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | High polarity and ability to accept H-bonds. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | High polarity; often used as a solvent for related syntheses.[7] |

| Dichloromethane (DCM) | Non-polar | Soluble | Effective at solvating large organic molecules. |

| Chloroform | Non-polar | Soluble | Often used for extraction of similar compounds.[7] |

| Ethyl Acetate | Moderately Polar | Sparingly Soluble | Intermediate polarity; good for chromatography but may not be a strong solvent for dissolution. |

| Hexane / Heptane | Non-polar Aliphatic | Insoluble | Insufficient polarity to overcome the crystal lattice energy of the polar functional groups. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a robust method for quantitatively determining the equilibrium solubility of the target compound.

Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. By agitating an excess of the solid compound in the solvent for an extended period, we ensure the solution reaches saturation. Subsequent analysis of the clear supernatant provides a precise measure of the maximum amount of solute that can be dissolved under the specified conditions.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a series of glass vials.

-

Solvent Addition: Accurately pipette a known volume of the desired test solvent into each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature for a short period to let undissolved solids settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, filter the sample through a 0.22 µm syringe filter compatible with the solvent.

-

Analysis: Dilute the filtered supernatant as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Determine the solubility from the measured concentration and any dilution factors applied.

Stability Profile: Unveiling Degradation Pathways

The stability of a pharmaceutical intermediate is critical for ensuring the purity and quality of the final active pharmaceutical ingredient (API). Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Key Chemical Liabilities

The structure contains two primary functional groups susceptible to degradation under common stress conditions:

-

Ethyl Ester Hydrolysis: The ester linkage is prone to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid (7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid) and ethanol. This is often the most common degradation pathway in aqueous environments.

-

Debenzylation: The benzyloxy group, while generally robust, is a classic protecting group that is labile to catalytic hydrogenolysis (reductive cleavage).[10][11] While not a typical storage condition, this reactivity is important to consider if reductive steps are planned in subsequent synthesis or if the compound is exposed to metal catalysts. Cleavage would yield Ethyl 4,7-dihydroxyquinoline-3-carboxylate.

-

Photodegradation: Quinoline and its derivatives can be sensitive to light, which may induce discoloration (e.g., turning yellow or brown) or more complex ring degradation.[8][9]

Caption: Primary Degradation Pathways of the Target Compound.

Forced Degradation Study Protocol

Causality: This protocol systematically exposes the compound to harsh conditions (acid, base, oxidation, heat, light) that exceed those expected during normal handling and storage. This accelerates degradation, allowing for the rapid identification of likely degradation products and sensitive analytical parameters. The results are crucial for developing a stability-indicating method that can separate the parent compound from all potential impurities.

Caption: Workflow for a Forced Degradation Stability Study.

Step-by-Step Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat (e.g., at 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Store aliquots of the stock solution and the solid compound in an oven (e.g., at 80°C).

-

Photostability: Expose aliquots of the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.

-

-

Time Points: Withdraw samples from each stress condition at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). For the base hydrolysis, which is often rapid, shorter time points may be necessary.

-

Sample Quenching: Neutralize the acid and base samples before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples using a high-resolution HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors. The MS detector is invaluable for identifying the molecular weights of degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation for the parent compound under each condition.

-

Determine the relative retention times of any degradation products.

-

Use MS data to propose structures for the major degradants.

-

Perform a mass balance calculation to ensure all major components are accounted for.

-

Predicted Stability Summary

| Condition | Stability | Likely Major Degradation Product(s) |

| Acidic (Aq.) | Labile | 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid |

| Basic (Aq.) | Highly Labile | 7-(Benzyloxy)-4-hydroxyquinoline-3-carboxylic acid |

| Oxidative (H₂O₂) | Likely Stable | N-oxides or other minor products possible, but the core is generally robust. |

| Thermal (Solid) | Stable | Expected to be stable at moderate temperatures. |

| Photolytic | Potentially Labile | Discoloration; potential for complex degradation products. |

| Reductive | Labile | Ethyl 4,7-dihydroxyquinoline-3-carboxylate |

Conclusion and Recommendations

This compound is a compound of moderate polarity, exhibiting good solubility in polar aprotic solvents like DMSO and DMF, and poor solubility in water and non-polar aliphatic solvents. Its stability is governed primarily by the susceptibility of its ethyl ester group to hydrolysis and the benzyloxy group to reductive cleavage.

For laboratory and process development, the following recommendations are provided:

-

Solvent Selection: Utilize polar aprotic solvents like DMF, DMSO, or chlorinated solvents for dissolution. For purification by crystallization, consider solvent/anti-solvent systems such as Chloroform/Hexane.

-

pH Control: Avoid strongly acidic or basic aqueous conditions unless ester hydrolysis is the intended reaction. Maintain neutral pH to maximize stability in aqueous media.

-

Storage: Store the compound in well-sealed containers, protected from light and excessive heat, to prevent photodegradation and thermal stress.

-

Analytical Method Development: A stability-indicating HPLC method must be developed and validated to separate the parent compound from its primary hydrolytic degradant, 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylic acid, and any potential products of debenzylation or oxidation.

By adhering to these guidelines, researchers and developers can ensure the integrity of this compound, facilitating its successful application in complex synthetic pathways.

References

- Solubility of Things. (n.d.). 2-(2-quinolyl)quinoline.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Protection: Understanding Benzyloxy Groups in Synthesis.

-

Carvajal, M. T., & Chavez-Eng, C. M. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research, 36(4), 63. doi:10.1208/s12249-019-1336-9. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

-

Olasunkanmi, A. K., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12, 18765-18793. doi:10.1039/d2ra02540a. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzyl group. Retrieved from [Link]

-

Chem-Station. (2014). Benzyl (Bn) Protective Group. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of ethyl 8-benzyloxy-6,7-difluoro-4-hydroxy-3-quinolinecarboxylate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

Chemsrc. (n.d.). 7-BENZYLOXY-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 683685, Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 328505, 4-Hydroxy-7-benzyloxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Palkó, M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2695. doi:10.3390/molecules23102695. Retrieved from [Link]

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. prepchem.com [prepchem.com]

- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 10. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 11. Benzyl Ethers [organic-chemistry.org]

An In-depth Technical Guide to the Starting Materials and Synthesis of Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate

This guide provides a comprehensive overview of the synthetic pathway for Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the selection of starting materials, step-by-step experimental protocols, and the critical scientific principles underpinning the synthetic strategy.

Introduction: Strategic Approach to a Substituted 4-Quinolone

The synthesis of this compound is most effectively achieved through the Gould-Jacobs reaction.[1][2] This classical method remains a cornerstone of quinoline synthesis due to its reliability and adaptability for constructing the 4-hydroxyquinoline core. The overall strategy involves a three-step sequence starting from readily available commercial reagents:

-

Preparation of the Aniline Precursor : Synthesis of 3-(benzyloxy)aniline from 3-aminophenol via a Williamson ether synthesis. This step introduces the required benzyloxy substituent at the 7-position of the final quinoline ring.

-

Condensation to Form the Enamine Intermediate : Reaction of 3-(benzyloxy)aniline with diethyl ethoxymethylenemalonate (DEEM) to form the key intermediate, diethyl ((3-(benzyloxy)phenylamino)methylene)malonate.

-

Thermal Cyclization : High-temperature intramolecular cyclization of the enamine intermediate to yield the target molecule, this compound.

This guide will now elaborate on each of these stages, providing detailed, actionable protocols and explaining the rationale behind the chosen conditions and reagents.

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic pathway from the initial starting materials to the final quinoline product.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 3-(benzyloxy)aniline (Intermediate 1)

The initial step involves the protection of the hydroxyl group of 3-aminophenol as a benzyl ether. This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism.[3] The phenoxide, formed by deprotonating the phenol with a mild base, acts as a nucleophile, attacking the electrophilic benzyl chloride.[4]

Causality Behind Experimental Choices:

-

Base Selection : Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group (pKa ≈ 10) but not the aniline amino group (pKa ≈ 4.2), ensuring selective O-alkylation. Using a stronger base like sodium hydride could lead to competitive N-alkylation.

-

Solvent : Acetone or butanone are excellent polar aprotic solvents for this SN2 reaction. They readily dissolve the reactants and facilitate the nucleophilic attack without solvating the anionic nucleophile too strongly.[5]

-

Alkylating Agent : Benzyl chloride is a highly effective primary alkylating agent for the Williamson ether synthesis due to its susceptibility to SN2 displacement.[3]

Experimental Protocol: 3-(benzyloxy)aniline

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone (approx. 10 mL per gram of 3-aminophenol).

-

Addition of Benzyl Chloride : While stirring the suspension vigorously, add benzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction : Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 3-aminophenol spot is consumed.

-

Work-up :

-

Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting crude residue in ethyl acetate and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

-

Purification : The crude 3-(benzyloxy)aniline can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ethanol/water to afford a solid product.

| Parameter | Value | Reference |

| Typical Molar Ratio | 1 : 1.1 : 1.5 (3-Aminophenol : Benzyl Chloride : K₂CO₃) | [4][6] |

| Solvent | Acetone or Butanone | [4][5] |

| Temperature | Reflux (~56°C for Acetone) | [4] |

| Reaction Time | 12 - 18 hours | [4] |

| Expected Yield | 80 - 90% | - |

| Melting Point | 63-67 °C | [7] |

Self-Validation: Characterization of 3-(benzyloxy)aniline

-

¹H NMR (CDCl₃) : δ 7.45-7.30 (m, 5H, Ar-H of benzyl), 6.90-7.10 (m, 1H, Ar-H), 6.50-6.60 (m, 3H, Ar-H), 5.05 (s, 2H, OCH₂), 3.80 (br s, 2H, NH₂).

-

IR (KBr, cm⁻¹) : 3450-3300 (N-H stretch), 3030 (Ar C-H stretch), 1600, 1580 (C=C stretch), 1250 (C-O stretch).

Part 2: Synthesis of Diethyl ((3-(benzyloxy)phenylamino)methylene)malonate (Intermediate 2)

This step is the initial condensation of the Gould-Jacobs reaction. The amino group of 3-(benzyloxy)aniline performs a nucleophilic attack on the electron-deficient carbon of the ethoxymethylene group of DEEM, followed by the elimination of ethanol.[1]

Causality Behind Experimental Choices:

-

Reagent : Diethyl ethoxymethylenemalonate (DEEM) is the ideal C3 synthon for this reaction, providing the necessary carbon framework for the quinoline ring and the ester group at the 3-position.

-

Temperature : The reaction is typically performed at elevated temperatures (120-130°C) without a solvent. This provides sufficient energy to drive the condensation and facilitate the removal of the ethanol byproduct, pushing the equilibrium towards the product.